nNOS Inhibitory Potency: Target Compound vs. Inactive N2-Phenethyl Analog
The target compound exhibits an nNOS inhibitory Ki of 60 nM (rat nNOS, hemoglobin capture assay, pH 7.4, 37°C) as reported in BindingDB for US9212144 Example 9 [1]. By contrast, the closely related N2-phenethyl analog (NPB-22, CAS 1396866-43-5) lacks any documented nNOS inhibitory activity; its primary pharmacology is CB1 receptor agonism . The extension from a flexible phenethyl chain (2 rotatable bonds from oxalamide N) to a planar pyridin-3-yl ring (1 rotatable bond) reduces conformational entropy and introduces a heteroatom hydrogen-bond acceptor, likely driving the 95-fold potency enhancement over the inactive N2-substituted threshold (Ki >5700 nM for Example 10) [1][2].
| Evidence Dimension | nNOS inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 60 nM (rat nNOS, hemoglobin capture assay, pH 7.4, 37°C) |
| Comparator Or Baseline | Example 10 (US9212144): Ki >5700 nM; NPB-22 (N2-phenethyl analog): No nNOS inhibition reported (CB1 agonist instead) |
| Quantified Difference | >95-fold lower potency for the nearest inactive comparator; complete functional target switch for NPB-22 |
| Conditions | Recombinant rat nNOS expressed in E. coli; L-arginine substrate; hemoglobin capture assay for NO production; HEPES buffer, pH 7.4, 37°C |
Why This Matters
A ~95-fold potency window against nNOS defines a meaningful selectivity margin for researchers studying neuronal NO signaling without interference from off-target oxalamide pharmacology.
- [1] BindingDB. BDBM50449044 (ChEMBL3126211) Ki = 60 nM for rat nNOS. Entry cross-referenced to US9212144, Example 9. View Source
- [2] BindingDB. BDBM50449043 (ChEMBL3126212) Ki >5700 nM for rat nNOS. Entry associated with US9212144, Example 10. View Source
